molecular formula C9H13N3O B12051394 3-[(4-Aminophenyl)amino]propanamide

3-[(4-Aminophenyl)amino]propanamide

Cat. No.: B12051394
M. Wt: 179.22 g/mol
InChI Key: LUAFQKXRHWACEG-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)amino]propanamide is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is also known by its IUPAC name, 3-(4-aminoanilino)propanamide . This compound is characterized by the presence of an amide group and an aniline derivative, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)amino]propanamide typically involves the reaction of 4-nitroaniline with acrylonitrile, followed by reduction and subsequent hydrolysis . The general steps are as follows:

    Nitration: 4-nitroaniline is reacted with acrylonitrile under basic conditions to form 3-(4-nitrophenyl)propanenitrile.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The nitrile group is hydrolyzed to an amide group using acidic or basic hydrolysis conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Aminophenyl)amino]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3,4-dimethoxyphenyl)propanamide hydrochloride
  • 3-Amino-3-(2,6-difluorophenyl)propanamide
  • N-(4-Chlorobenzyl)-N-methyl-3-(propylsulfanyl)propanamide
  • 3-(4-Morpholinyl)propanethioamide
  • 3-Chloro-n-(1,3-thiazol-2-yl)propanamide

Uniqueness

3-[(4-Aminophenyl)amino]propanamide is unique due to its specific structural features, such as the presence of both an amide group and an aniline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(4-aminoanilino)propanamide

InChI

InChI=1S/C9H13N3O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13)

InChI Key

LUAFQKXRHWACEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCC(=O)N

Origin of Product

United States

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